2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride
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Overview
Description
2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride is a chemical compound with the molecular formula C12H12N2O2.2ClH. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound has gained significant attention in scientific research due to its potential therapeutic applications and unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with amino acids under specific conditions. For instance, a one-pot, solvent-free, microwave-assisted, multi-component reaction can be employed. This method utilizes substituted aniline, acetone, and benzaldehyde on the surface of alumina impregnated with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are often employed to make the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction may produce quinoline amines .
Scientific Research Applications
2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A heterocyclic aromatic organic compound with a similar structure.
2-Aminoquinoline: A derivative of quinoline with an amino group at the 2-position.
3-Quinolinecarboxylic acid: A quinoline derivative with a carboxylic acid group at the 3-position.
Uniqueness
2-Amino-3-quinolin-3-ylpropanoic acid;dihydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dihydrochloride form enhances its solubility and stability, making it suitable for various applications .
Biological Activity
2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride, also known as S-2-amino-3-(quinolin-3-yl)propanoic acid, is a compound of significant interest due to its potential biological activities. This article examines the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is C12H12N2O2⋅2HCl, with a CAS number of 2253638-81-0. The compound features a quinoline moiety linked to an amino acid structure, which may contribute to its biological properties.
The biological activity of 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride is attributed to its interaction with various molecular targets. The quinoline structure allows for potential binding to enzymes and receptors involved in critical cellular pathways.
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes, potentially influencing metabolic pathways.
- Receptor Interaction : It could interact with neurotransmitter receptors, affecting signaling pathways related to neuropharmacology.
Anticancer Activity
Recent studies have highlighted the anticancer properties of quinoline derivatives, including 2-Amino-3-quinolin-3-ylpropanoic acid dihydrochloride. For instance, research involving related compounds has shown significant cytotoxicity against various cancer cell lines.
Table 1: Cytotoxicity Data for Quinoline Derivatives
Compound | Cell Line | % Inhibition at 100 μM | IC50 (μM) ± SD |
---|---|---|---|
Compound 9e | MCF-7 | 97.5 | 1.32 ± 1.9 |
Compound 9d | MCF-7 | 91.36 | 4.68 ± 1.5 |
Doxorubicin | MCF-7 | 96.8 | 1.21 ± 0.03 |
This data indicates that derivatives similar to 2-Amino-3-quinolin-3-ylpropanoic acid have promising potential as anticancer agents due to their low IC50 values .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties against various bacterial strains. Studies suggest that quinoline derivatives exhibit moderate to good activity against Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity of Quinoline Derivatives
Bacterial Strain | MIC (µM) |
---|---|
Staphylococcus aureus | 5.64 - 77.38 |
Escherichia coli | 2.33 - 156.47 |
Bacillus subtilis | 4.69 - 22.9 |
These findings suggest that the compound's structural features contribute to its effectiveness as an antimicrobial agent .
Case Studies
Several case studies have documented the effects of quinoline derivatives in clinical and preclinical settings:
- Study on MCF-7 Cells : A study demonstrated that compounds derived from quinoline exhibited significant inhibition of cell growth in breast cancer cell lines (MCF-7), indicating their potential as therapeutic agents in oncology .
- Antimicrobial Efficacy : Another investigation assessed the efficacy of various quinoline derivatives against common pathogens, revealing promising results that warrant further exploration in drug development .
Properties
IUPAC Name |
2-amino-3-quinolin-3-ylpropanoic acid;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2.2ClH/c13-10(12(15)16)6-8-5-9-3-1-2-4-11(9)14-7-8;;/h1-5,7,10H,6,13H2,(H,15,16);2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPDMDQKBTYUDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)CC(C(=O)O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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